

Application Notes and Protocols for In Vivo Imaging of SV119 Activity

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Compound of Interest

Compound Name: SV119

Cat. No.: B15579769

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Introduction

SV119 is a selective ligand for the sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97). This receptor is overexpressed in a variety of tumor cells, including pancreatic cancer, making it a promising target for anticancer therapies. **SV119** has been shown to induce apoptosis and potentiate the cytotoxic effects of conventional chemotherapeutic agents like gemcitabine. These application notes provide an overview of the in vivo application of **SV119** and detailed protocols for imaging its therapeutic effects in preclinical cancer models. As **SV119** is not intrinsically fluorescent or bioluminescent, in vivo imaging techniques are employed to visualize its biological effects, primarily the induction of apoptosis and the inhibition of tumor growth.

Key Applications

- Preclinical evaluation of **SV119** as a standalone anticancer agent.
- Assessment of **SV119** as a chemosensitizer in combination with standard-of-care chemotherapies.
- In vivo monitoring of apoptosis induction in response to **SV119** treatment.
- Longitudinal studies of tumor growth inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies investigating the effects of **SV119** and related compounds or imaging techniques in pancreatic cancer models.

Table 1: In Vivo Efficacy of **SV119** in a Pancreatic Adenocarcinoma Model

Treatment Group	Dosage and Administration	Mean Tumor Diameter	Survival	Reference
Control	Saline	Baseline	Median survival not specified	[1]
SV119	1 mg/mouse, i.p. for 7 days	Significant reduction vs. control	Increased vs. control	[1]
Gemcitabine	3 mg/mouse, i.p. weekly for 2 weeks	Significant reduction vs. control	Increased vs. control	[1]
SV119 + Gemcitabine	Combination of above dosages	Synergistic reduction vs. single agents	Significantly increased vs. single agents	[1]

Table 2: In Vitro Caspase-3 Activation by Sigma-2 Ligands

Cell Line	Compound	Concentration	Fold Increase in Caspase-3 Activity (vs. Control)	Reference
Panc02 (Pancreatic)	SV119	25 μ M	~2.5-fold	[2]
Panc02 (Pancreatic)	SW43	25 μ M	~3.5-fold	[2]
Panc02 (Pancreatic)	Siramesine	25 μ M	~2.0-fold	[2]
EMT-6 (Breast)	SV119	40 μ M	~2.5-fold	[3]
MDA-MB-435 (Melanoma)	SV119	80 μ M	~3.5-fold	[3]

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model and In Vivo Bioluminescence Imaging of Tumor Growth

This protocol describes the establishment of an orthotopic pancreatic cancer model using luciferase-expressing cells and monitoring tumor growth in response to **SV119** and gemcitabine treatment using bioluminescence imaging (BLI).

Materials:

- Luciferase-expressing pancreatic cancer cells (e.g., Capan-2-Luc)
- Athymic nude mice (6-8 weeks old)
- Matrigel
- **SV119**

- Gemcitabine
- D-luciferin
- In Vivo Imaging System (IVIS) or similar
- Standard surgical tools for laparotomy
- Anesthetics (e.g., isoflurane)

Procedure:

- Cell Preparation: Culture luciferase-expressing pancreatic cancer cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL. Keep on ice.
- Orthotopic Implantation:
 - Anesthetize the mouse using isoflurane.
 - Perform a laparotomy to expose the pancreas.
 - Gently inject 20-30 μ L of the cell suspension into the tail of the pancreas. Matrigel will solidify at body temperature, preventing leakage.[4]
 - Close the abdominal wall and skin with sutures.
 - Allow tumors to establish for 7-10 days.
- Treatment Regimen:
 - Randomize mice into four groups: Vehicle control, **SV119** alone, Gemcitabine alone, and **SV119** + Gemcitabine.
 - Administer **SV119** (e.g., 1 mg/mouse) intraperitoneally (i.p.) daily for 7 days.
 - Administer Gemcitabine (e.g., 10 mg/kg) i.p. once weekly.[5]
 - For the combination group, administer both drugs according to their respective schedules.

- Bioluminescence Imaging (BLI):
 - Perform BLI weekly to monitor tumor growth.
 - Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).[6]
 - After 2-5 minutes, place the mouse in the imaging chamber of the IVIS system.[6]
 - Acquire bioluminescent images. The signal intensity (photons/second) correlates with the tumor volume.[7]
- Data Analysis:
 - Define a region of interest (ROI) around the tumor in the images.
 - Quantify the total photon flux for each mouse at each time point.
 - Plot tumor growth curves for each treatment group.

Protocol 2: In Vivo Imaging of Apoptosis using a Caspase-3/7 Substrate

This protocol details the method for detecting apoptosis in tumors following **SV119** treatment by imaging the activity of caspase-3 and -7.

Materials:

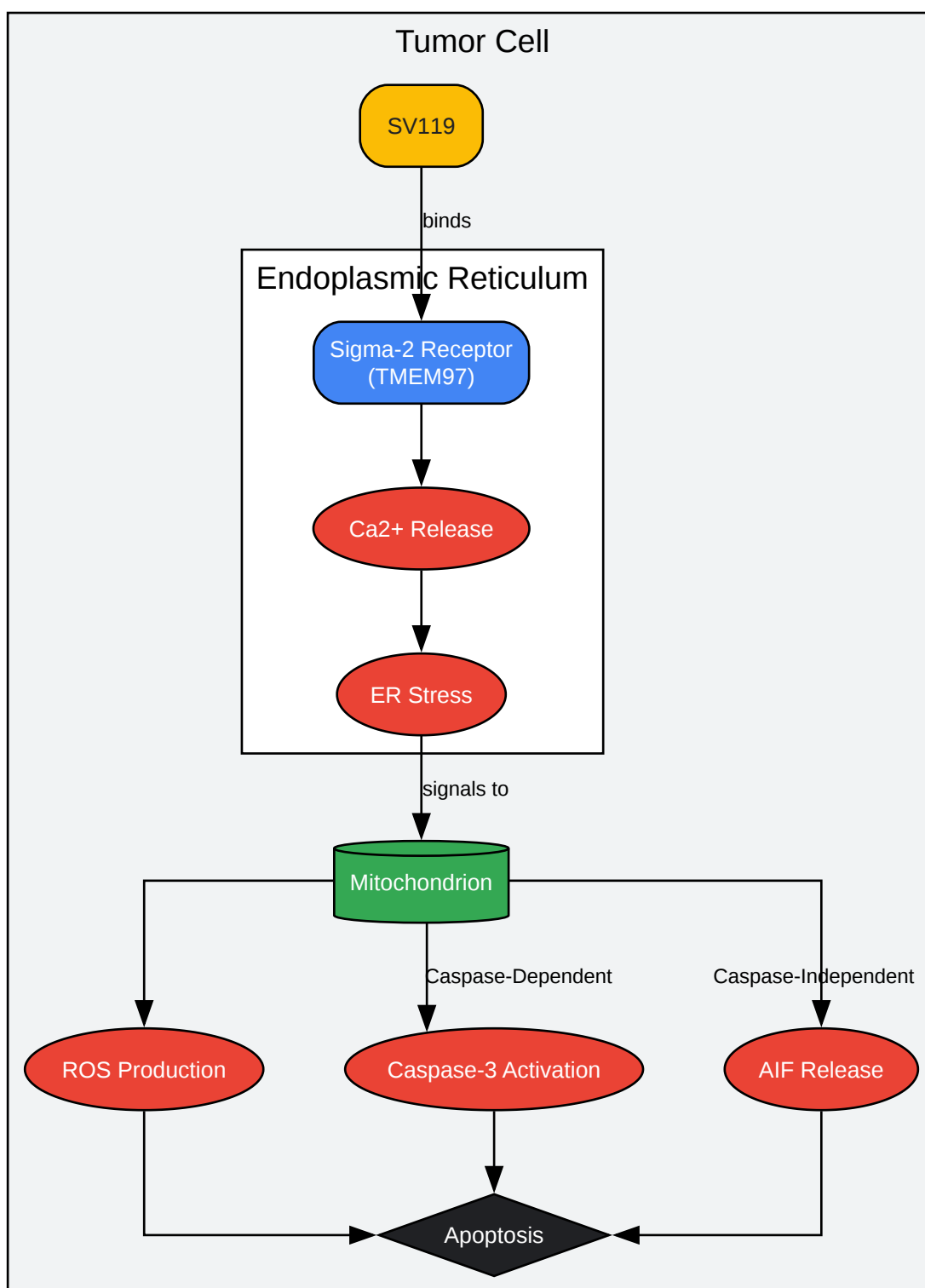
- Tumor-bearing mice (from Protocol 1)
- **SV119**
- Bioluminescent caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin)
- In Vivo Imaging System (IVIS)
- Anesthetics

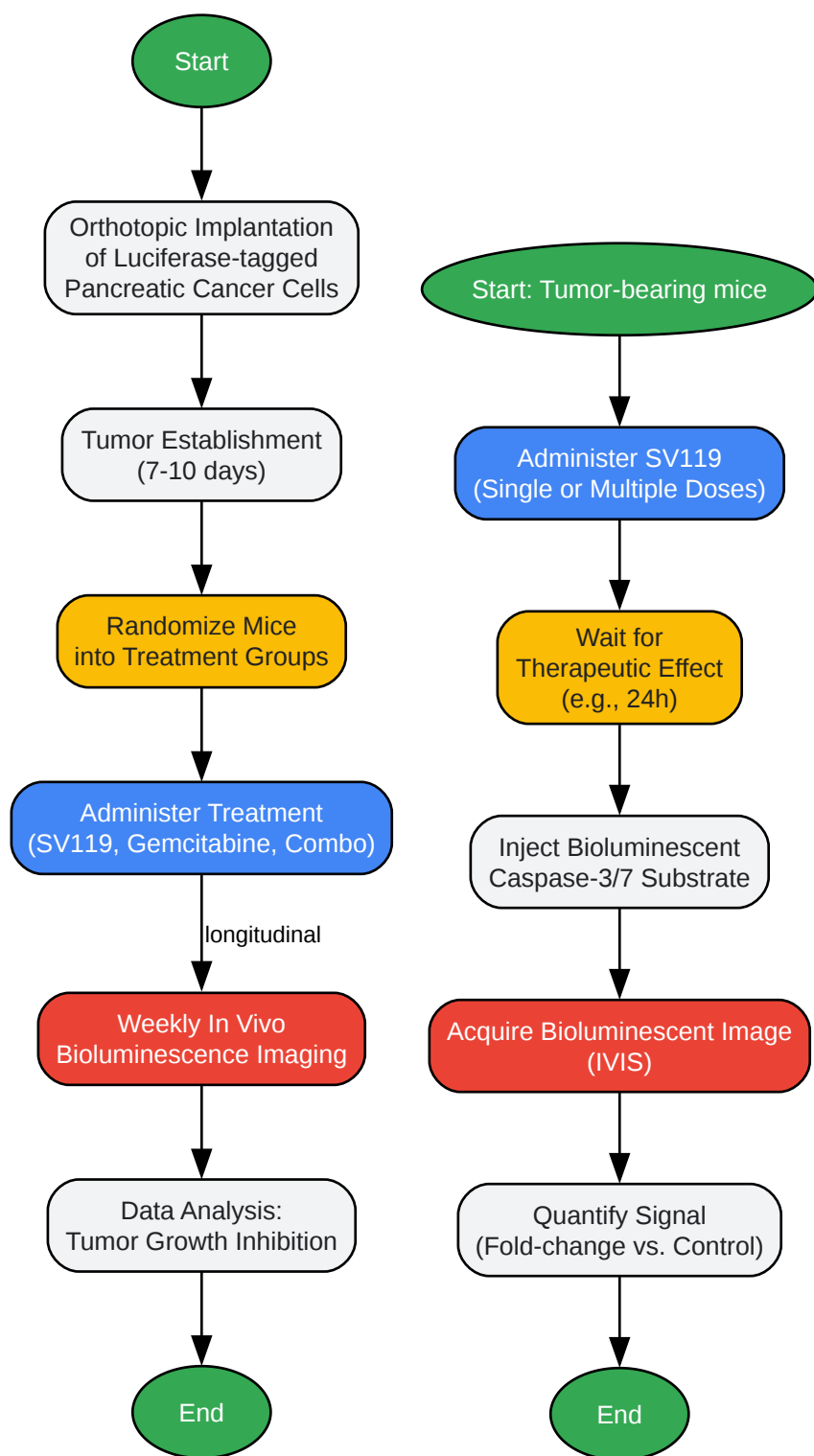
Procedure:

- Treatment:
 - Administer a single dose or multiple doses of **SV119** to the tumor-bearing mice as per the experimental design.
- Imaging Apoptosis:
 - At a predetermined time point post-treatment (e.g., 24 hours), anesthetize the mice.
 - Administer the bioluminescent caspase-3/7 substrate according to the manufacturer's instructions. This substrate is cleaved by active caspase-3/7, releasing a luciferin analog that produces light in the presence of luciferase (expressed by the tumor cells).
 - Place the mice in the IVIS imaging chamber and acquire bioluminescent images.
 - The intensity of the bioluminescent signal is proportional to the level of caspase-3/7 activity and, therefore, apoptosis.
- Data Analysis:
 - Quantify the bioluminescent signal from the tumor region.
 - Compare the signal intensity between treated and untreated control groups to determine the fold-increase in apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows





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